molecular formula C9H13IO3 B14298471 Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate CAS No. 112818-12-9

Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate

Cat. No.: B14298471
CAS No.: 112818-12-9
M. Wt: 296.10 g/mol
InChI Key: JKEUBPWOTRJZML-UHFFFAOYSA-N
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Description

Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with an iodomethyl group, a ketone group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclohexanone with iodomethane in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted cyclohexane derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the ketone and ester groups can undergo reduction and hydrolysis, respectively. These reactions enable the compound to modify biological molecules and pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(bromomethyl)-2-oxocyclohexane-1-carboxylate
  • Methyl 1-(chloromethyl)-2-oxocyclohexane-1-carboxylate
  • Methyl 1-(hydroxymethyl)-2-oxocyclohexane-1-carboxylate

Uniqueness

Methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine, chlorine, and hydroxyl analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

112818-12-9

Molecular Formula

C9H13IO3

Molecular Weight

296.10 g/mol

IUPAC Name

methyl 1-(iodomethyl)-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H13IO3/c1-13-8(12)9(6-10)5-3-2-4-7(9)11/h2-6H2,1H3

InChI Key

JKEUBPWOTRJZML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1=O)CI

Origin of Product

United States

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